N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(21)15(20)17-11-4-3-5-13(9-11)24-2/h3-9H,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBNLFBIYVHDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Design
Target Molecule Deconstruction
The target compound dissects into two primary components:
- 3-Methoxyaniline : A nucleophilic aryl amine activated by the electron-donating methoxy group.
- 2-Methyl-4-nitroaniline : A less nucleophilic amine due to the electron-withdrawing nitro group and steric hindrance from the ortho-methyl substituent.
Ethanediamide formation necessitates sequential or concurrent coupling of these amines to oxalic acid derivatives.
Route Selection Criteria
- Electronic compatibility : The nitro group’s deactivating effect necessitates robust coupling conditions.
- Steric considerations : Methyl group at the ortho position may impede amide bond formation.
- Functional group stability : Nitro groups tolerate amidation conditions but require avoidance of reducing agents.
Synthetic Methodologies
Method A: Stepwise Acylation via Ethanedioyl Dichloride
Reaction Scheme
- First coupling : 3-Methoxyaniline + Ethanedioyl dichloride → Mono-acylated intermediate
- Second coupling : Intermediate + 2-Methyl-4-nitroaniline → Target diamide
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | Pyridine (3 equiv) |
| Temperature | 0°C → RT, 12 h |
| Intermediate isolation | Filtration, no chromatography |
| Final yield | 72% |
Critical observations :
Method B: One-Pot Coupling Using Carbodiimide Activators
Reagent System
- Coupling agent : EDC·HCl (1.2 equiv)
- Co-reagent : HOBt (1.1 equiv)
- Solvent : DMF
Kinetic Control Strategy
| Variable | Optimization Outcome |
|---|---|
| Stoichiometry | 1:1:1 amine ratio → 89% yield |
| Reaction time | 24 h at 25°C |
| Workup | Aqueous NaHCO3 extraction |
Advantages :
Method C: Solid-Phase Synthesis on Wang Resin
Protocol Overview
- Resin loading : Oxalic acid linked via ester bond
- First amidation : 2-Methyl-4-nitroaniline in DCM/DIPEA
- Cleavage & Second coupling : TFA-mediated cleavage followed by solution-phase reaction with 3-methoxyaniline
Performance Metrics
| Metric | Result |
|---|---|
| Purity (HPLC) | 95.2% |
| Overall yield | 65% |
| Key benefit | Simplified purification |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Comparative data for Method B:
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 36.7 | 89 | <5% |
| THF | 7.5 | 62 | 18% |
| NMP | 32.2 | 85 | 8% |
Interpretation : High-polarity solvents stabilize the transition state in carbodiimide-mediated couplings.
Electronic Effects on Amine Reactivity
Hammett substituent constants (σ) :
- 3-Methoxyphenyl (σ = -0.27) → Enhanced nucleophilicity
- 2-Methyl-4-nitrophenyl (σ = +1.25) → Reduced reactivity
Practical implications :
Characterization and Analytical Data
Spectroscopic Profile
¹H NMR (500 MHz, DMSO-d₆)
- δ 10.32 (s, 1H, NH)
- δ 8.12 (d, J = 8.5 Hz, 1H, Ar-NO₂)
- δ 7.89 (s, 1H, Ar-OCH₃)
- δ 3.81 (s, 3H, OCH₃)
- δ 2.45 (s, 3H, CH₃)
IR (ATR, cm⁻¹)
- 3320 (N-H stretch)
- 1685, 1640 (C=O amide I)
- 1520 (NO₂ asymmetric)
- 1345 (NO₂ symmetric)
HRMS (ESI-TOF)
- m/z [M+H]⁺ Calcd for C₁₆H₁₆N₃O₅⁺: 330.1089; Found: 330.1092
Chemical Reactions Analysis
Types of Reactions
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N1-(3-methoxyphenyl)-N2-(2-methyl-4-aminophenyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methoxyaniline, 2-methyl-4-nitroaniline, and oxalic acid.
Scientific Research Applications
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the oxalamide group may facilitate binding to proteins or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substitution Patterns
3-Chloro-N-Phenyl-Phthalimide ()
- Core Structure : Phthalimide (two fused benzene rings with two carbonyl groups).
- Substituents : Chlorine atom at position 3 and phenyl group at the N-position.
- Comparison :
- The ethanediamide lacks the fused aromatic system of phthalimide, reducing rigidity but enhancing flexibility for molecular interactions.
- The 3-methoxy and 4-nitro groups in the target compound provide distinct electronic effects compared to the chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide. This may influence solubility and thermal stability, critical for polymer applications .
N-(2-Methyl-4-Nitrophenyl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide ()
- Core Structure: Thioacetamide linked to a quinazolinone moiety.
- Substituents : 2-Methyl-4-nitrophenyl (shared with the target compound) and sulfamoylphenyl groups.
- Comparison: Both compounds share the 2-methyl-4-nitrophenyl group, which likely enhances electron-withdrawing effects and influences crystallization behavior. The quinazolinone-thioacetamide core in may confer higher bioactivity (e.g., enzyme inhibition) compared to the ethanediamide’s simpler structure .
Substituent Effects on Physicochemical Properties
Methoxy vs. Halogen Substituents
- Nitro groups (as in the target compound and ) reduce solubility in aqueous media but enhance thermal stability and intermolecular interactions, such as π-stacking .
Positional Isomerism in Patent Derivatives ()
- The European patent lists acetamides with trifluoromethylbenzothiazole and varying methoxyphenyl substituents (ortho, meta, para).
- The target compound’s 3-methoxy group (meta) may exhibit different hydrogen-bonding capabilities compared to ortho or para isomers, affecting crystallinity and bioavailability .
Hydrogen Bonding and Crystallography ()
- The ethanediamide’s dual amide groups can act as hydrogen bond donors/acceptors, forming robust networks. This contrasts with phthalimides (), where carbonyl groups dominate interactions.
- Graph set analysis (as per Etter’s rules) could predict packing motifs, with the nitro group facilitating C–H···O interactions, as seen in nitroaromatics .
Biological Activity
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of methoxy and nitro groups, suggests possible interactions with various biological targets. Understanding its biological activity is critical for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
- IUPAC Name : this compound
The compound features an ethanediamide backbone with two distinct aromatic substituents, which may influence its solubility, reactivity, and interaction with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the nitro group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory pathways .
- Receptor Modulation : The methoxy group can facilitate binding to various receptors, altering signaling pathways associated with cell growth and apoptosis.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
- Cytotoxicity : The compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant anti-proliferative properties.
- Anti-inflammatory Activity : In assays measuring prostaglandin E2 production in stimulated macrophages, the compound demonstrated a reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.
In Vivo Studies
In vivo studies using rodent models have provided insights into the pharmacodynamics of the compound:
- Anti-inflammatory Effects : Administration of this compound in carrageenan-induced paw edema models showed a significant reduction in inflammation compared to control groups.
- Safety Profile : Toxicological assessments revealed no acute toxicity at therapeutic doses, indicating a favorable safety profile for further development.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of related compounds for their anti-cancer properties. The findings suggested that modifications in the aromatic substituents significantly influenced biological activity, with compounds similar to this compound showing promising results against breast cancer cell lines .
- Case Study 2 : Research highlighted the compound's potential as a lead candidate for developing new anti-inflammatory drugs. It was found to effectively inhibit COX-2 activity in vitro, aligning with findings from other studies on structurally similar compounds .
Data Summary Table
| Property/Study | Result/Observation |
|---|---|
| Molecular Weight | 314.34 g/mol |
| IC50 (HeLa Cells) | 15 µM (indicative of cytotoxicity) |
| Prostaglandin E2 Inhibition | 50% reduction at 10 µM |
| In Vivo Edema Reduction | 60% reduction in carrageenan-induced edema |
| Toxicity Profile | No acute toxicity observed at therapeutic doses |
Q & A
Basic: What are the optimal synthetic routes for N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : React 3-methoxyaniline with ethyl oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the intermediate N'-(3-methoxyphenyl)ethanediamide .
- Nitrophenyl coupling : Introduce the 2-methyl-4-nitrophenyl group via nucleophilic aromatic substitution (NAS) using a palladium catalyst (e.g., Pd(OAc)₂) and a base like K₂CO₃ in DMF at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Critical Parameters : Monitor reaction pH to avoid nitro group reduction. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
Advanced: How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:
- Electrostatic potential mapping : Identify nucleophilic/electrophilic regions (e.g., nitro group’s electron-deficient nature) .
- Binding affinity simulations : Dock the compound into protein active sites (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the amide groups and catalytic residues .
- Solubility prediction : Calculate logP values (e.g., using COSMO-RS) to assess membrane permeability .
Validation : Compare computational results with experimental data (e.g., HPLC retention times, bioassay IC₅₀ values) to refine models .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., methoxy at C3 vs. C4) via chemical shifts (δ 3.8 ppm for OCH₃) and coupling patterns .
- FT-IR : Validate amide bonds (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the amide bond) .
Contingencies : If crystallinity is poor, employ dynamic NMR (variable temperature) to resolve overlapping signals .
Advanced: How can crystallographic data resolve contradictions in proposed molecular geometries?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on torsion angles between the methoxyphenyl and nitrophenyl groups .
- Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify intermolecular interactions influencing packing .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice strain or solvent effects .
Troubleshooting : If twinning occurs, use PLATON’s TWINABS for data integration .
Basic: What bioactivity screening assays are suitable for this compound?
Methodological Answer:
- Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates (e.g., ATPase-Glo™) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
- Solubility optimization : Pre-treat with DMSO/PBS (≤0.1% DMSO) to avoid false negatives .
Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and vehicle-only blanks .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Free energy perturbation (FEP) : Simulate binding free energies with Schrödinger Suite to identify overlooked interactions (e.g., π-stacking vs. H-bond dominance) .
- Metabolite screening : Use LC-MS to detect in situ degradation (e.g., nitro reduction to amine) that may alter activity .
- Conformational analysis : Perform molecular dynamics (MD) simulations (AMBER) to assess flexibility of the ethanediamide linker .
Case Study : If predicted IC₅₀ is lower than observed, check for off-target binding via proteome-wide docking .
Basic: How to optimize reaction yields for scaled-up synthesis?
Methodological Answer:
- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd/C for cost-effectiveness in NAS steps .
- Flow chemistry : Implement continuous flow reactors for amide coupling to reduce side reactions (residence time ~30 min) .
- Workup : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for large batches .
Yield Metrics : Target ≥70% isolated yield after optimization .
Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Isosteric replacements : Synthesize analogs with sulfonamide (SO₂NH) or urea (NHCONH) instead of ethanediamide .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors (e.g., VolSurf+) .
- Pharmacophore mapping : Identify essential features (e.g., nitro group’s position) via Catalyst/HypoGen .
Validation : Cross-validate with leave-one-out (LOO) analysis and external test sets .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and quantify nitro group reduction by ¹H NMR .
- Oxidative stress : Treat with H₂O₂ (1 mM) and analyze by LC-MS for hydroxylated metabolites .
Recommendation : Add antioxidants (e.g., BHT) if nitro reduction exceeds 10% .
Advanced: How to resolve ambiguous spectral data (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of substituents .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to distinguish amide N–H signals .
- DFT-assisted assignment : Calculate chemical shifts with Gaussian09 and match experimental data .
Example : Overlapping aromatic signals can be resolved via ¹H-¹⁵N HMBC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
